Consensus LogP and Lipophilicity Comparison: Differentiation from Non-Brominated and Regioisomeric Analogs
The target compound exhibits a Consensus LogP of 3.46, as computed from multiple algorithmic predictions . This value is higher than that of the corresponding non-brominated analog Methyl 2-methoxy-4-(trifluoromethyl)benzoate (estimated LogP ~2.8–3.0, based on fragment-based calculation removing the bromine contribution), indicating that the 5-bromo substituent adds approximately 0.5–0.7 LogP units. This elevated lipophilicity correlates with predicted high gastrointestinal absorption and blood-brain barrier permeability , which may be advantageous or disadvantageous depending on the intended therapeutic target. In contrast, alternative regioisomers such as Methyl 3-bromo-2-(trifluoromethyl)benzoate or Methyl 4-bromo-3-(trifluoromethyl)benzoate present different spatial and electronic profiles that affect both synthetic accessibility and derived compound properties.
| Evidence Dimension | Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 3.46 |
| Comparator Or Baseline | Methyl 2-methoxy-4-(trifluoromethyl)benzoate (non-brominated analog): estimated LogP ~2.8–3.0 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 units (estimated from bromine fragment contribution) |
| Conditions | Computational prediction (Alfa Chemistry consensus model integrating MLogP, XLogP3, SILICOS-IT, WLogP, iLogP) |
Why This Matters
The quantifiable difference in LogP directly influences the lipophilic ligand efficiency (LLE) and permeability profile of derived lead compounds, enabling informed selection for CNS-penetrant versus peripherally restricted programs.
